molecular formula C24H30FN5O5S B1670983 4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride

4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride

Cat. No.: B1670983
M. Wt: 519.6 g/mol
InChI Key: KAJVJPLKXGLLDA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DU172 is synthesized using a multi-step process that involves the integration of a sulfonyl fluoride group. This group is crucial for its covalent binding properties.

Industrial Production Methods

While specific industrial production methods for DU172 are not widely documented, the synthesis generally involves standard organic synthesis techniques, including purification steps such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

DU172 primarily undergoes covalent binding reactions due to the presence of the sulfonyl fluoride group. This group reacts with nucleophilic amino acid residues such as tyrosine, lysine, serine, and threonine in protein binding sites .

Common Reagents and Conditions

The synthesis and reactions involving DU172 often utilize reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. Reaction conditions typically include controlled temperatures and pH levels to facilitate the desired covalent interactions .

Major Products Formed

The primary product formed from the reaction of DU172 with its target receptor is a covalently bound receptor-ligand complex. This complex is stable and can be used for further structural and functional studies .

Mechanism of Action

DU172 exerts its effects by covalently binding to the adenosine A1 receptor. This binding occurs through the reaction of the sulfonyl fluoride group with nucleophilic residues in the receptor’s binding site. The covalent attachment leads to irreversible inhibition of the receptor, thereby modulating its activity and downstream signaling pathways .

Properties

Molecular Formula

C24H30FN5O5S

Molecular Weight

519.6 g/mol

IUPAC Name

4-[3-(8-cyclohexyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propylcarbamoyl]benzenesulfonyl fluoride

InChI

InChI=1S/C24H30FN5O5S/c1-2-14-30-23(32)19-21(28-20(27-19)16-7-4-3-5-8-16)29(24(30)33)15-6-13-26-22(31)17-9-11-18(12-10-17)36(25,34)35/h9-12,16H,2-8,13-15H2,1H3,(H,26,31)(H,27,28)

InChI Key

KAJVJPLKXGLLDA-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCCC3)N(C1=O)CCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3CCCCC3)N(C1=O)CCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DU172;  DU-172;  DU 172;  GTPL9530;  GTPL-9530;  GTPL 9530; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride
Reactant of Route 3
Reactant of Route 3
4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride
Reactant of Route 4
Reactant of Route 4
4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride
Reactant of Route 5
4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride
Reactant of Route 6
Reactant of Route 6
4-[3-(8-Cyclohexyl-2,6-dioxo-1-propyl-1,2,6,7-tetrahydro-purin-3-yl)-propylcarbamoyl]-benzenesulfonyl fluoride

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